methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate

Description

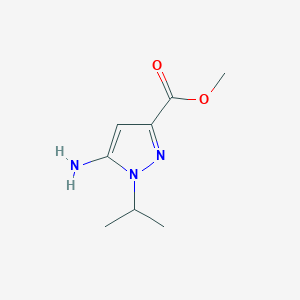

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, an isopropyl group, and a methyl ester group

Properties

IUPAC Name |

methyl 5-amino-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)11-7(9)4-6(10-11)8(12)13-3/h4-5H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFLNEPMWGPDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of Substituents: The amino group and the isopropyl group are introduced through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution using amines, while the isopropyl group can be added through alkylation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and ester groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Anti-inflammatory and Analgesic Properties: Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate has been studied for its potential anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

- Antimicrobial Activity: The compound has shown promise in antimicrobial applications, potentially serving as a scaffold for synthesizing new antibiotics or antifungal agents.

2. Organic Synthesis:

- Building Block for Heterocycles: This compound acts as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

- Synthesis of Pyrazolo[1,5-a]pyrimidines: It can be utilized in synthesizing more complex structures such as pyrazolo[1,5-a]pyrimidines, which are known for their biological activities .

3. Material Science:

- Development of Advanced Materials: Due to its unique structural properties, this compound is being explored in the development of novel materials, including polymers and nanomaterials that exhibit enhanced properties .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro and in vivo. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition at low concentrations, supporting its use as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in binding to biological targets, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

5-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The methyl ester group also provides a site for further chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties.

Biological Activity

Methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, an amino group, and an isopropyl substituent. Its chemical structure contributes to its biological activity by enhancing lipophilicity and allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The amino group and the pyrazole ring are crucial for these interactions, which can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

1. Antimicrobial Activity:

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations showed inhibition zones against several pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-inflammatory Properties:

The compound has been investigated for its potential as an anti-inflammatory agent. Its structural features suggest a mechanism that may involve the inhibition of pro-inflammatory pathways, although further elucidation of its exact mechanisms is required .

3. Anticancer Potential:

Research indicates that derivatives of pyrazole compounds, including this compound, show promise in cancer therapy. Studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a recent study, five pyrazole derivatives were evaluated for their antimicrobial properties. Among these, this compound demonstrated the highest activity against tested pathogens, suggesting its potential as a lead compound for further development in antimicrobial therapy .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The observed IC50 values were indicative of strong antiproliferative effects, warranting further investigation into their mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for academic lab-scale production?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation and amino group introduction. For lab-scale optimization, varying catalysts (e.g., acetic acid or p-toluenesulfonic acid) and reaction temperatures (80–120°C) can improve yield. Solvent selection (e.g., ethanol or DMF) impacts solubility and reaction kinetics. Post-synthesis, recrystallization using ethanol/water mixtures enhances purity (>95% by GC/HPLC) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.1 ppm, isopropyl group at δ 1.2–1.4 ppm).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ peaks (expected m/z: ~213.2). Purity ≥98% is achievable via these methods .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For eye contact, irrigate with water for 15 minutes; for skin exposure, wash with soap and water. Toxicity data are limited, so assume acute hazards and consult SDS analogs .

Advanced Research Questions

Q. How can computational methods such as DFT be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) refine reactivity in aqueous or organic media. Compare with experimental UV-Vis spectra (λ_max ~270 nm) for validation. Link findings to pyrazole derivatives’ known bioactivity or catalytic roles .

Q. What experimental strategies can resolve contradictions in reported biological activities of pyrazole-3-carboxylate derivatives?

- Methodological Answer :

- Dose-Response Studies : Use IC50 assays across multiple cell lines to validate potency variations.

- Structural Analog Analysis : Compare methyl 5-amino derivatives with phenyl or trifluoromethyl substituents (e.g., CAS 10199-53-8) to isolate substituent effects.

- Enzyme Binding Assays : Surface plasmon resonance (SPR) quantifies binding affinities for targets like carbonic anhydrase or cyclooxygenase isoforms .

Q. What chromatographic techniques are optimal for separating this compound from byproducts in complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : C18 columns with gradient elution (acetonitrile/0.1% TFA) resolve polar byproducts (e.g., unreacted hydrazines).

- Ion-Exchange Chromatography : Separate charged impurities (e.g., carboxylic acid derivatives) using DEAE cellulose at pH 6.5.

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >90% recovery .

Q. How should stability studies be designed to assess the degradation pathways of this compound under various storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13).

- LC-MS Analysis : Monitor degradation products (e.g., decarboxylation or oxidation fragments).

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C. Store in amber vials under nitrogen at –20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.